Fasoracetam hydrate

Description

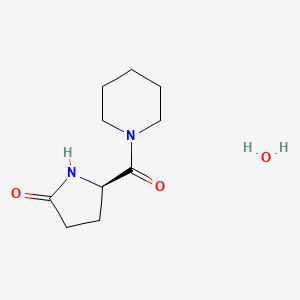

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2055646-53-0 |

|---|---|

Molecular Formula |

C10H18N2O3 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one;hydrate |

InChI |

InChI=1S/C10H16N2O2.H2O/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12;/h8H,1-7H2,(H,11,13);1H2/t8-;/m1./s1 |

InChI Key |

YUBYMONBCDIKAB-DDWIOCJRSA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2.O |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCC(=O)N2.O |

Origin of Product |

United States |

Molecular and Neurobiological Mechanisms of Action of Fasoracetam Hydrate

Direct Receptor Modulation

Fasoracetam's neurobiological activity is centered on its ability to directly modulate critical receptors involved in synaptic plasticity, learning, and memory. It does not operate through the dopaminergic, serotonergic, or adrenergic pathways. nih.gov Instead, its influence is concentrated on the metabotropic glutamate (B1630785) (mGluR) and gamma-aminobutyric acid (GABA) receptor systems.

Fasoracetam (B1672071) functions as a potent activator of metabotropic glutamate receptors, which play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. nih.govresearchgate.netnih.gov Unlike ionotropic receptors that form ion channels, mGluRs are G-protein-coupled receptors that trigger secondary messenger cascades, allowing for a more prolonged and nuanced regulation of brain activity. Fasoracetam's interaction with this system is multifaceted, affecting all three major groups of mGluRs.

Scientific investigations have demonstrated that Fasoracetam hydrate (B1144303) (also known by its developmental code NS-105) does not act selectively on a single mGluR subtype but rather engages with all three recognized groups. nih.gov Its mechanism is characterized by a dual action on adenylyl cyclase, a key enzyme in cellular signaling, with the specific outcome dependent on the receptor subclass involved. nih.govnih.gov

Group I mGluRs (mGluR1, mGluR5): Fasoracetam's activity at this group leads to a facilitatory or stimulatory effect on adenylyl cyclase. nih.gov This action was confirmed in studies where the effect was blocked by a Group I mGluR antagonist. nih.gov

Group II (mGluR2, mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): In contrast, interaction with these groups results in an inhibitory action on adenylyl cyclase. nih.gov This inhibition was negated by antagonists for Group II and Group III receptors and by treating cultured neurons with antisense oligodeoxynucleotides for specific receptors within these groups (mGluR2, mGluR3, mGluR4, and mGluR7). nih.gov

This broad-spectrum activity allows Fasoracetam to restore balance to the glutamatergic system as a whole. jwatch.org

Table 1: Fasoracetam (NS-105) Activity at mGluR Groups

| mGluR Group | Specific Receptors Targeted | Effect on Adenylyl Cyclase | Reference |

|---|---|---|---|

| Group I | mGluR5 | Facilitatory (Stimulatory) | nih.gov |

| Group II | mGluR2, mGluR3 | Inhibitory | nih.gov |

| Group III | mGluR4, mGluR7 | Inhibitory | nih.gov |

Fasoracetam is characterized as an mGluR agonist, as its effects on cellular signaling pathways are mimicked by established mGluR agonists like (1S, 3R)-ACPD and blocked by mGluR antagonists. nih.govnih.gov However, its action at Group I mGluRs suggests a more complex mechanism than simple agonism. While it stimulates the Gs-protein-coupled adenylyl cyclase pathway, it does not appear to activate the canonical Gq-protein-coupled phospholipase C pathway typically associated with Group I mGluRs. nih.gov In fact, research indicates that Fasoracetam can attenuate the activation of this pathway by other agonists. nih.gov This suggests that Fasoracetam may act as a biased agonist at Group I mGluRs, preferentially signaling through one intracellular pathway over another.

In addition to its profound effects on the glutamate system, Fasoracetam significantly modulates the primary inhibitory neurotransmitter system in the brain, which is mediated by GABA. Its activity is focused specifically on the GABAB receptor subtype.

One of the most significant findings related to Fasoracetam is its ability to upregulate GABAB receptors. Current time information in East Hants, CA. Studies involving repeated administration of Fasoracetam (NS-105) demonstrated a significant increase in the number of GABAB receptors in the rat cerebral cortex. This upregulation enhances the sensitivity and capacity of the inhibitory GABA system. nih.gov

While the upregulation is a downstream effect observed after repeated treatment, Fasoracetam also appears to have a more immediate modulatory role. Research has shown that Fasoracetam can reverse the inhibition of cyclic AMP formation induced by the GABAB receptor agonist baclofen (B1667701). drugbank.com This indicates an interactive effect on the GABAB receptor's signaling cascade, although it is not believed to bind directly to the receptor itself. nih.gov Instead, this modulation is likely a consequence of its primary action on the mGluR system and its influence on shared intracellular signaling components like adenylyl cyclase. nih.govnih.gov

Table 2: Effects of Fasoracetam on Neurotransmitter Systems

| Neurotransmitter System | Receptor Target | Primary Mechanism | Downstream Effect | Reference |

|---|---|---|---|---|

| Glutamate | mGluRs (Groups I, II, III) | Biased Agonist | Bidirectional modulation of adenylyl cyclase | nih.govnih.gov |

| GABA | GABAB | Indirect Modulation | Upregulation of receptor count with chronic use | Current time information in East Hants, CA.drugbank.com |

The upregulation of GABAB receptors has direct and significant implications for inhibitory neurotransmission. Current time information in East Hants, CA. By increasing the density of these receptors, Fasoracetam enhances the brain's response to endogenous GABA. nih.gov GABAB receptors, being metabotropic, mediate slow and prolonged inhibitory signals. They are located both presynaptically, where their activation inhibits neurotransmitter release, and postsynaptically, where they activate inwardly rectifying potassium channels, leading to hyperpolarization of the neuron. purdue.edu

By augmenting GABAB receptor function, Fasoracetam effectively strengthens the inhibitory tone of the central nervous system. nih.govCurrent time information in East Hants, CA. This enhanced inhibitory control can help to balance the excitatory signaling mediated by glutamate, contributing to a state of neural equilibrium that is crucial for proper cognitive function, focus, and emotional regulation. nih.govjwatch.org

Gamma-Aminobutyric Acid (GABA) Receptor System Interactions

Neurotransmitter System Modulation

Fasoracetam hydrate's cognitive-enhancing effects are primarily attributed to its ability to modulate key neurotransmitter systems within the brain. Its mechanism of action is multifaceted, involving both direct enhancement of the cholinergic system and indirect influence on other critical pathways, including the glutamatergic, dopaminergic, and serotonergic systems.

Cholinergic System Enhancement

Fasoracetam demonstrates significant activity within the cholinergic system, a network of neurons that use acetylcholine (B1216132) as their primary neurotransmitter and is fundamentally involved in processes of learning, memory, and attention. patsnap.comnih.gov Preclinical studies have indicated that fasoracetam may help reverse learning and memory deficits that arise from dysfunctional central cholinergic neurons. nih.gov

Research has shown that fasoracetam upregulates the release of acetylcholine in the cerebral cortex. patsnap.comnih.gov This neurotransmitter is crucial for cognitive functions, and its enhanced release is a key component of fasoracetam's potential nootropic effects. By increasing the availability of acetylcholine in synaptic clefts, fasoracetam may facilitate more efficient signal transmission between cholinergic neurons, thereby supporting cognitive processes. The ability to enhance cholinergic activity is a primary reason for its investigation in conditions characterized by cognitive decline. patsnap.com

Beyond stimulating acetylcholine release, fasoracetam also appears to enhance the efficiency of the cholinergic system by facilitating high-affinity choline (B1196258) uptake (HACU). nih.gov The HACU process is the rate-limiting step in acetylcholine synthesis, involving the transport of choline into the nerve terminal via the choline transporter (ChT). nih.govfrontiersin.org By positively modulating this process, fasoracetam ensures a more robust supply of the precursor necessary for acetylcholine production, particularly in key brain regions like the hippocampus and cerebral cortex, which are vital for memory formation and consolidation. nih.gov

Table 1: Cholinergic System Modulation by this compound

| Mechanism | Affected Process | Brain Regions | Reference |

|---|---|---|---|

| Acetylcholine Release | Augmentation of neurotransmitter release | Cerebral Cortex | patsnap.comnih.gov |

Indirect Effects on Other Neurotransmitter Systems

Fasoracetam's influence extends beyond the cholinergic system, primarily through its interaction with glutamate receptors, which in turn can modulate other neurotransmitter pathways.

Preclinical studies have noted that fasoracetam does not appear to act directly on dopaminergic or serotonergic receptors. nih.govjwatch.org However, it is an activator of metabotropic glutamate receptors (mGluRs). nih.govjwatch.org The glutamatergic system is known to have a widespread and modulatory influence on other neurotransmitter systems. By acting on mGluRs, fasoracetam can indirectly influence the activity of dopaminergic and serotonergic pathways. This interaction is complex, as glutamatergic signaling plays a crucial role in regulating the release and function of both dopamine (B1211576) and serotonin (B10506) throughout the brain. nih.gov This indirect modulation may contribute to the broader spectrum of neurological effects observed with the compound.

There is evidence to suggest that fasoracetam may leverage the glutamatergic system to compensate for deficits in other areas. Specifically, it is hypothesized that activating N-methyl-D-aspartate (NMDA) receptors, a key type of ionotropic glutamate receptor, may serve to compensate for dysfunctional cholinergic neurotransmission. nih.gov The NMDA receptor is critical for synaptic plasticity, a fundamental mechanism for learning and memory. By potentially activating this pathway, fasoracetam could offer an alternative route to enhance cognitive function when the primary cholinergic system is compromised. nih.govnih.gov

Table 2: Indirect Neurotransmitter System Influences of this compound

| Primary Target | Mediated Effect | Potential Outcome | Reference |

|---|---|---|---|

| Metabotropic Glutamate Receptors (mGluRs) | Indirect influence on dopamine and serotonin pathways | Modulation of mood and executive function | nih.govjwatch.orgnih.gov |

Intracellular Signaling Cascades

This compound, also known as NS-105, exerts its effects by modulating critical intracellular signaling cascades, which are fundamental pathways for neuronal communication and plasticity. Its primary influence is observed in the regulation of adenylyl cyclase activity and the subsequent formation of cyclic AMP (cAMP), a key second messenger in the brain. This modulation is not a direct action on the enzymes themselves but is intricately linked to the activation of metabotropic glutamate receptors (mGluRs).

This compound demonstrates a dual modulatory effect on adenylyl cyclase activity, which can be either inhibitory or facilitatory depending on the cellular context and the specific G-protein coupling of the involved metabotropic glutamate receptors. nih.govnih.govnih.gov This bidirectional influence highlights the compound's nuanced interaction with neuronal signaling pathways.

Research conducted on rat cerebral cortex membranes and in primary neuronal cultures has revealed that Fasoracetam's modulation of adenylyl cyclase is mediated through different subclasses of mGluRs. nih.gov The inhibitory action is primarily associated with the activation of Group II and Group III mGluRs, which are typically coupled to inhibitory G-proteins (Gi/Go). nih.govnih.gov Conversely, the facilitatory or stimulatory effect is linked to the activation of Group I mGluRs, which are coupled to stimulatory G-proteins (Gs). nih.govnih.gov

In experimental settings using rat cerebrocortical membranes, the inhibitory effect of Fasoracetam on forskolin-stimulated cAMP formation was observed at concentrations in the range of 0.1 µM. nih.gov This inhibition was counteracted by antagonists for Group II and Group III mGluRs, but not by a Group I antagonist, confirming the involvement of these specific receptor subclasses. nih.gov

The following table summarizes the modulatory effects of this compound on adenylyl cyclase activity based on experimental findings.

| Experimental Model | Fasoracetam (NS-105) Concentration | Observed Effect on Adenylyl Cyclase Activity | Mediating Receptor Subclass |

| Rat Cerebrocortical Membranes | 0.1 µM | Inhibition of forskolin-stimulated cAMP formation | Group II and Group III mGluRs |

| Pertussis Toxin-Pretreated Membranes | 1 µM | Facilitation of cAMP formation | Group I mGluRs |

| Primary Neuronal Cultures (Mouse) | 10⁻⁷ M and 10⁻⁶ M | Inhibition of forskolin-stimulated cAMP formation | Group II and Group III mGluRs |

Cyclic AMP (cAMP) Formation Stimulation

While this compound can inhibit adenylyl cyclase under basal conditions through Gi/Go-coupled mGluRs, it also demonstrates a capacity to stimulate the formation of cyclic AMP (cAMP) under specific circumstances. nih.govnih.gov This stimulatory effect is revealed when the inhibitory pathways are blocked, for instance, through the use of pertussis toxin, which inactivates Gi/Go proteins. nih.govnih.gov

In studies with pertussis toxin-pretreated rat cortical membranes, Fasoracetam significantly enhanced cAMP formation. nih.gov This action was abolished by cholera toxin, which affects Gs proteins, indicating that the stimulatory effect is mediated through the Gs-adenylyl cyclase pathway. nih.gov This enhancement of cAMP formation is attributed to the activation of Group I mGluRs. nih.gov In these pretreated membranes, a 1 µM concentration of Fasoracetam was shown to facilitate cAMP formation, and this effect was blocked by a Group I mGluR antagonist. nih.gov

Furthermore, in cultured neurons from the mouse cerebral cortex, after pretreatment with pertussis toxin, Fasoracetam at concentrations of 10⁻⁷ M to 10⁻⁵ M significantly enhanced forskolin-stimulated cAMP formation. nih.gov This body of evidence suggests that Fasoracetam can act as an agonist at mGluRs positively coupled to adenylyl cyclase, thereby stimulating cAMP production when the predominant inhibitory influence is removed. nih.gov

The table below outlines the research findings related to this compound's stimulation of cAMP formation.

| Experimental Condition | Fasoracetam (NS-105) Concentration Range | Outcome on cAMP Formation | Implicated Signaling Pathway |

| Pertussis Toxin-Pretreated Rat Cortical Membranes | 1 µM | Significant Enhancement | Gs-coupled Group I mGluR |

| Pertussis Toxin-Pretreated Primary Neuronal Cultures | 10⁻⁷ M - 10⁻⁵ M | Significant Enhancement of forskolin-stimulated cAMP | Gs-coupled mGluRs |

| Rat Cortical Slices | 10⁻⁸ M - 10⁻⁷ M | Enhancement of isoproterenol-stimulated cAMP accumulation | Gs-coupled receptors |

Preclinical Investigations and Animal Models of Neurological Function

Models of Learning and Memory Deficits

Animal models that induce temporary cognitive deficits are standard tools for evaluating the potential of nootropic compounds. By creating a state of amnesia or learning impairment, researchers can assess a compound's ability to reverse or attenuate these deficits, providing insight into its mechanisms of action.

The cholinergic system is integral to learning and memory, and its disruption is a well-established method for inducing cognitive impairments in animal models. nih.govnih.gov Scopolamine (B1681570), a muscarinic cholinergic receptor antagonist, is frequently used to induce amnesia. criver.com Preclinical studies have demonstrated that fasoracetam (B1672071) may reverse learning and memory deficits caused by the dysfunction of central cholinergic neurons. nih.gov The compound is understood to modulate cholinergic neurotransmission and may upregulate the release of acetylcholine (B1216132). nih.govmonash.edu

In a passive avoidance test in mice, the administration of scopolamine typically impairs memory, as shown by a significant decrease in the step-through latency during the retention trial. Research on DM235 (sunifiram), a compound structurally related to piracetam (B1677957), demonstrated a potent anti-amnesic effect. Pre-training administration of DM235 prevented the memory impairment induced by scopolamine, restoring the step-through latency to levels comparable to control animals not treated with the amnesic agent. unifi.it This effect was similar in intensity to that of other well-known nootropics like piracetam and aniracetam. unifi.it

| Treatment Group | Step-Through Latency (seconds) in Retention Trial | Outcome |

|---|---|---|

| Control (Vehicle) | ~160s | Normal Memory Retention |

| Scopolamine (1.5 mg/kg) | ~30s | Amnesia / Impaired Memory |

| DM235 (0.01 mg/kg) + Scopolamine | ~150s | Prevention of Amnesia |

| Piracetam (30 mg/kg) + Scopolamine | ~140s | Prevention of Amnesia |

Fasoracetam's mechanism of action also involves the modulation of the gamma-aminobutyric acid (GABA) system, specifically GABAB receptors. nih.govmonash.edu Over-activation of GABAB receptors can interfere with memory consolidation. nih.govduke.edu The GABAB agonist baclofen (B1667701) is used in animal models to induce such memory disruptions.

Studies investigating piracetam-like compounds have shown they can counteract the amnesic effects of baclofen. In a passive avoidance paradigm, mice treated with baclofen after a training trial showed significantly impaired memory retention. However, pretreatment with the piracetam analogue DM235 was found to prevent this baclofen-induced amnesia, allowing the animals to retain the memory of the task. unifi.it This suggests that the compound's nootropic effects are, in part, mediated through its ability to counteract the inhibitory influence of GABAB receptor activation on cognitive processes. unifi.it

| Treatment Group | Step-Through Latency (seconds) in Retention Trial | Outcome |

|---|---|---|

| Control (Vehicle) | ~160s | Normal Memory Retention |

| Baclofen (2 mg/kg) | ~40s | Amnesia / Impaired Memory |

| DM235 (0.01 mg/kg) + Baclofen | ~155s | Prevention of Amnesia |

Spatial memory is a critical cognitive function often assessed in rodents using tasks like the Morris water maze. nih.govnih.gov This task requires an animal to learn the location of a hidden platform in a pool of water using distal spatial cues. youtube.comyoutube.com Cognitive disruptors like scopolamine can impair performance in this hippocampal-dependent task. oatext.com

In a Morris water maze test with rats, scopolamine administration was shown to inhibit the learning process, preventing the normal reduction of escape latency (the time taken to find the platform) over training days. A piracetam-like compound, DM235, administered before each training session, successfully prevented this scopolamine-induced impairment of spatial learning and memory. unifi.it The rats treated with both scopolamine and the nootropic compound showed a learning curve and escape latencies similar to those of unimpaired control rats. unifi.it

| Treatment Group | Mean Escape Latency (seconds) on Final Training Day | Outcome |

|---|---|---|

| Control (Vehicle) | ~15s | Normal Spatial Learning |

| Scopolamine (0.8 mg/kg) | ~45s | Impaired Spatial Learning |

| DM235 (0.1 mg/kg) + Scopolamine | ~18s | Prevention of Spatial Memory Impairment |

Models of Cognitive Enhancement

Beyond reversing deficits, preclinical studies also explore the potential of nootropics to enhance cognitive function in healthy animals or to improve performance in challenging learning paradigms.

The ability of fasoracetam and related compounds to improve performance in rodent models is a key area of investigation. nih.govresearchgate.net By successfully preventing chemically-induced amnesia in tasks such as passive avoidance and the Morris water maze, these compounds demonstrate an ability to support cognitive processes under adverse conditions, which is indicative of cognitive enhancement. unifi.it In these studies, the performance of animals receiving both an amnesic agent and a nootropic was significantly better than those receiving the amnesic agent alone, and often became indistinguishable from healthy control animals. unifi.it This restoration of function highlights an improvement in the cognitive performance required to succeed in these behavioral tests.

The effects of fasoracetam on memory retention and recall are often measured using paradigms where a memory is established and then tested after a delay. nih.govnih.gov The passive avoidance task is a direct measure of memory retention; a longer latency to enter a previously aversive environment indicates stronger recall of the negative experience. nih.govphypha.ir

Preclinical data from studies on piracetam-like compounds show a clear effect on memory retention. In experiments where amnesic agents like scopolamine or baclofen drastically reduced step-through latency, the co-administration of a nootropic compound restored this latency to control levels. unifi.it This demonstrates a powerful effect on the animal's ability to consolidate and later recall the learned association, thereby supporting memory retention. unifi.it

Neuroplasticity and Neuronal Health Studies

Modulation of Neurogenesis and Neuronal Differentiation

The generation of new neurons, or neurogenesis, is a critical process for brain plasticity and repair. Some nootropic agents have been investigated for their potential to stimulate neurogenesis and neuronal differentiation. Preclinical research suggests that modulating neurotransmitter systems, such as the cholinergic and glutamatergic systems, can influence these processes. While direct studies on Fasoracetam hydrate's specific effects on neurogenesis and neuronal differentiation are emerging, its known mechanisms of action align with pathways that are recognized to regulate these cellular events. For instance, the modulation of metabotropic glutamate (B1630785) receptors (mGluRs) can impact intracellular signaling cascades that are crucial for neuronal development and maturation. D-galactose-induced animal models, which mimic brain aging, have demonstrated that certain interventions can halt the suppression of neurogenesis in the hippocampus and dentate gyrus. csu.edu.au Further research is needed to specifically delineate the role of Fasoracetam hydrate (B1144303) in these fundamental neuronal processes.

Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Fasoracetam's primary mechanism is believed to involve the modulation of the glutamate system, which is central to synaptic plasticity. frontiersin.org It acts as a metabotropic glutamate receptor (mGluR) activator. nih.gov These receptors play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system.

By activating mGluRs, Fasoracetam can influence downstream signaling pathways that regulate the synthesis and release of neurotransmitters and the expression of proteins involved in synaptic structure and function. This modulation can potentially reverse learning and memory deficits caused by dysfunction of central cholinergic neurons, as demonstrated in various preclinical models. nih.gov The intricate interplay between the glutamatergic and other neurotransmitter systems, such as the cholinergic and GABAergic systems, is a key area of investigation in understanding the precise effects of Fasoracetam on synaptic plasticity.

Investigational Disease Models

Glutamatergic Gene Network Variants in Neurodevelopmental Models

The glutamatergic system has been implicated in the pathophysiology of neurodevelopmental disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD). nih.govnih.gov Preclinical and clinical research has explored the potential of Fasoracetam in models of ADHD, particularly those with genetic variations in the mGluR network. nih.gov

A study involving adolescents with ADHD who harbored mutations in genes affecting the mGluR network investigated the effects of Fasoracetam (NFC-1). nih.gov The rationale was that Fasoracetam, as an mGluR activator, could potentially restore normal glutamatergic activity in individuals with glutamatergic hypofunction due to these genetic variants. nih.gov The study reported significant improvements in clinical measures of ADHD symptoms. nih.govnih.gov

| Clinical Measure | Baseline (Mean Score) | Week 5 (Mean Score) | P-value |

|---|---|---|---|

| Clinical Global Impressions-Improvement (CGI-I) | 3.79 | 2.33 | < 0.001 |

| Clinical Global Impressions-Severity (CGI-S) | 4.83 | 3.86 | < 0.001 |

Data from a 5-week, open-label, single-blind, placebo-controlled study. nih.govnih.gov

Models of Age-Related Cognitive Decline

Fasoracetam was initially investigated in clinical trials for vascular dementia. nih.gov This has led to its exploration in various animal models of age-related cognitive decline, including those relevant to Alzheimer's disease. nih.gov Animal models of Alzheimer's disease often involve the overexpression of genes associated with the familial form of the disease, leading to the accumulation of amyloid-beta plaques and cognitive deficits. mdpi.comfrontiersin.org Other models induce cognitive impairment through the administration of substances like scopolamine or amyloid-beta peptides to mimic the neurochemical and pathological features of the disease. kosfaj.org

The therapeutic potential of Fasoracetam in these models is thought to be mediated through its modulation of the cholinergic and glutamatergic systems, both of which are known to be impaired in age-related cognitive decline. nih.gov By enhancing cholinergic function and modulating glutamate receptor activity, Fasoracetam may help to mitigate the synaptic dysfunction and neuronal loss that contribute to cognitive impairment in these conditions.

Cerebral Ischemia Models

Animal models of cerebral ischemia, which mimic the effects of stroke, are crucial for developing and testing neuroprotective agents. nih.govnih.gov These models typically involve the occlusion of a major cerebral artery, such as the middle cerebral artery (MCAO), to induce a focal ischemic lesion. nih.gov The resulting neuronal damage is, in part, mediated by excitotoxicity, a process involving the excessive activation of glutamate receptors.

Given Fasoracetam's role as a modulator of metabotropic glutamate receptors, it holds theoretical potential for investigation in cerebral ischemia models. By influencing mGluR activity, it could potentially modulate the excitotoxic cascade and downstream inflammatory and apoptotic pathways that contribute to ischemic brain injury. However, specific preclinical studies investigating the effects of this compound in animal models of cerebral ischemia are not yet widely published. Future research in this area could provide valuable insights into its potential neuroprotective effects.

Compound Names

| Compound Name |

|---|

| This compound |

| Fasoracetam |

| NFC-1 |

| Glutamate |

| D-galactose |

| Scopolamine |

| Amyloid-beta |

Structural Biology and Chemical Synthesis Research of Fasoracetam Hydrate

Synthesis Pathways and Methodological Advancements

Fasoracetam (B1672071), chemically known as (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, is a synthetic compound belonging to the racetam family of drugs. wholisticresearch.com Its synthesis has been a subject of research, with various pathways explored to achieve efficient and scalable production.

One notable approach involves the use of boron catalysts for direct amidation of carboxylic acids with amines. This method has been applied to the synthesis of fasoracetam in a single step from glutamic acid. ucl.ac.uk Research has also focused on the asymmetric synthesis of chiral building blocks from levulinic acid, which is a key platform molecule derived from biomass. mdpi.com These advanced catalytic transformations aim for efficient and selective production of chiral molecules like fasoracetam, driven by the increasing demand for sustainable and green chemistry processes. ucl.ac.ukmdpi.com

Methodological advancements also include the development of specific analytical techniques for accurate quantification of fasoracetam in various samples. High-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) is a crucial method for monitoring therapeutic levels and understanding its pharmacokinetic properties.

Solid-State Chemistry and Polymorphism

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability. Research into fasoracetam has revealed the existence of multiple crystalline forms, a phenomenon known as polymorphism.

Identification of Hydrated and Non-Hydrated Crystalline Forms

Studies have identified both hydrated and non-hydrated crystalline forms of fasoracetam. nih.govresearchgate.netresearchgate.net Specifically, two hydrated forms (Form I and Form II) and one anhydrate form have been characterized. google.com

Hydrate (B1144303) Form I: Under ambient conditions, this is the most stable form. nih.govresearchgate.net It is often supplied as a monohydrate. google.com However, it has a relatively low melting point of 57°C, which, combined with potential water loss, could present challenges in formulation and storage. nih.govresearchgate.net

Hydrate Form II: This form is less stable than Form I and can be obtained through methods like methanol (B129727) evaporation. google.com

Anhydrate Form: This form lacks water of crystallization and can be isolated under specific conditions, such as recrystallization from a melt in a vacuum. google.com It has a higher onset melting temperature of about 94°C. google.com

The existence of these different forms highlights the importance of controlling crystallization conditions to obtain the desired solid-state form with optimal physicochemical properties. researchgate.net

Structure-Activity Relationship (SAR) Studies for Nootropic Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For fasoracetam, these studies aim to elucidate the molecular features responsible for its nootropic, or cognitive-enhancing, effects.

Fasoracetam's core structure includes a pyrrolidone nucleus, a feature common to the racetam class of drugs. wholisticresearch.com Research suggests that the 2-pyrrolidinone (B116388) ring is not absolutely critical for the nootropic activity of piracetam-like compounds. mdma.ch Studies on derivatives where this ring is opened have shown that in many cases, the potency is maintained or even improved. mdma.ch

The proposed mechanisms of action for fasoracetam's nootropic effects involve its interaction with several neurotransmitter systems. It is believed to modulate metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in synaptic plasticity and learning. wholisticresearch.com Specifically, it may act as an activator of certain mGluRs. researchgate.net Additionally, fasoracetam has been shown to influence GABA receptors and acetylcholine (B1216132) release, both of which play significant roles in cognitive processes. intensivecaremedjournal.com

SAR studies on fasoracetam and related compounds help in designing new molecules with potentially improved efficacy and selectivity. For example, a study on "seco-fasoracetam" derivatives (where the pyrrolidinone ring is cleaved) showed that one derivative maintained most of the parent drug's potency in a passive-avoidance test, indicating that the linear amide resulting from the ring opening can be a suitable replacement for the cyclic structure. mdma.ch These findings contribute to a deeper understanding of the pharmacophore responsible for the nootropic activity of this class of compounds.

Advanced Research Methodologies and Techniques

In Vitro Experimental Paradigms

In vitro studies provide a controlled environment to dissect the molecular interactions of fasoracetam (B1672071) hydrate (B1144303) with neuronal components.

Studies utilizing primary cortical neurons from rats have been pivotal in understanding fasoracetam's effects on neuronal signaling pathways. medtextpublications.com In these controlled cellular environments, researchers have demonstrated that fasoracetam modulates the activity of adenylyl cyclase through its interaction with metabotropic glutamate (B1630785) receptors (mGluRs). medtextpublications.com Furthermore, investigations have shown that fasoracetam can increase the release of acetylcholine (B1216132) from the cerebral cortex in rat models, a key neurotransmitter involved in cognitive processes like learning and memory. The use of whole-cell patch-clamp techniques on neurons in primary culture has also been employed to study the effects of related nootropic compounds on ion channel currents, providing a methodological basis for investigating fasoracetam's direct effects on neuronal excitability. researchgate.net

Receptor binding assays are crucial for identifying the specific molecular targets of a compound. For fasoracetam, these assays have revealed that it interacts with all three groups of metabotropic glutamate receptors (mGluRs). wholisticresearch.com This binding activity leads to positive allosteric modulation of these receptors, which enhances synaptic transmission. wholisticresearch.com Preclinical studies have confirmed that fasoracetam affects mGluRs and GABA-B receptors, but notably, it does not appear to interact with adrenoceptors, or dopaminergic and serotonergic receptors. nih.gov This selectivity is a key characteristic of its pharmacological profile. While some racetam compounds exhibit affinity for other receptors, such as nefiracetam's interaction with GABA-A receptors, fasoracetam's primary action appears to be centered on the glutamatergic and GABAergic systems. psu.edu

To explore the potential of fasoracetam to stimulate the formation of new neurons, human neurogenesis assays have been conducted. These assays often use human neural stem cells (hNSCs) grown in monolayer culture. google.comgoogleapis.com The cells are treated with fasoracetam, sometimes in combination with other neurogenic agents, to observe its effect on neuronal differentiation. google.comgoogleapis.com

In these assays, fasoracetam has been shown to work synergistically with other compounds to enhance neuronal differentiation. googleapis.com For instance, when combined with melatonin (B1676174) or clozapine, fasoracetam significantly improved the differentiation of hNSCs into neurons. googleapis.com The table below summarizes the synergistic effects observed in these combination studies.

| Combination (1:1 ratio) | Outcome | Combination Index (CI) |

| Fasoracetam + Melatonin | Synergistically improved neuronal differentiation | 0.18 |

| Fasoracetam + Clozapine | Synergistically improved neuronal differentiation | 0.03 |

| Fasoracetam + Ribavirin | Synergistically enhanced neuronal differentiation | 0.32 |

| Fasoracetam + Antalarmin | Synergistic effect on neurogenesis | 0.06 |

| Fasoracetam + Gabapentin | Synergistically enhanced neuronal differentiation | 0.06 |

These studies typically involve treating the hNSCs with a range of concentrations of the test compounds, both individually and in combination, to determine the dose-response relationship and calculate the combination index, a measure of synergistic interaction. google.comgoogleapis.com

In Vivo Neuropharmacological Assessments

In vivo studies allow for the examination of fasoracetam's effects within a living organism, providing insights into its influence on complex neural circuits and neurotransmitter systems.

Microdialysis is a minimally invasive technique used to measure the concentrations of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. This methodology has been suggested for examining the impact of fasoracetam on acetylcholine release in the rodent cerebral cortex. The technique involves implanting a small probe into the brain region of interest to collect samples for analysis. rsc.org In vivo microdialysis studies have been instrumental in demonstrating that other nootropic compounds can alter the release of neurotransmitters like dopamine (B1211576) and GABA, providing a framework for how fasoracetam's effects on acetylcholine and other neurotransmitters could be quantified. medtextpublications.com

Electrophysiological recordings directly measure the electrical activity of neurons and neural circuits. This technique has been employed to study the effects of fasoracetam and to characterize the synaptic plasticity in brain slices. researchgate.netgoogle.com For example, in studies on related topics, whole-cell voltage-clamp recordings have been conducted on CA1 pyramidal neurons in acute hippocampal slices to measure miniature excitatory postsynaptic currents (mEPSCs). google.com While specific electrophysiological data on fasoracetam is not extensively detailed in the provided context, the methodology is a standard approach for investigating how a compound alters synaptic transmission and neuronal firing, which are fundamental to its effects on cognition. medtextpublications.comresearchgate.net Such studies are crucial for understanding the functional consequences of fasoracetam's modulation of mGluRs and GABA-B receptors at the circuit level. medtextpublications.com

Behavioral Phenotyping in Animal Models

The cognitive-enhancing effects of Fasoracetam hydrate, also known as NS-105, have been evaluated in various animal models using a range of behavioral tasks designed to assess learning and memory. These studies are crucial for understanding the compound's nootropic potential and its mechanisms of action.

Notably, research has investigated the impact of Fasoracetam on memory deficits induced by different pharmacological agents or experimental procedures in rats. The passive avoidance response and radial arm maze tasks have been prominent in this research. researchgate.net For instance, one study examined the effects of Fasoracetam on memory disruption caused by scopolamine (B1681570), baclofen (B1667701), electroconvulsive shock (ECS), and other insults. researchgate.net

In a study focusing on the cholinergic and GABAergic systems, rats with memory disruption induced by electroconvulsive shock were tested using a radial arm maze task to assess passive avoidance. umbrellalabs.is The administration of Fasoracetam was found to improve performance, an effect linked to an increase in acetylcholine (ACh) release and high-affinity choline (B1196258) uptake (HACU) in the cerebral cortex and hippocampus. umbrellalabs.is The compound also demonstrated the ability to counter memory loss induced by GABA-B receptor agonists, suggesting its anti-amnesic effects are mediated through both the upregulation of ACh and the suppression of GABA-B receptor activity. umbrellalabs.is

Derivatives of Fasoracetam have also been assessed using the mouse passive-avoidance test, showing that modifications to the parent compound can result in varying levels of potency. mdma.ch While specific data from the Morris Water Maze test for this compound is not as extensively detailed in the available literature, this test is a standard tool for assessing spatial learning and memory in animal models of cognitive enhancement and has been used to evaluate other nootropic compounds. newdrugapprovals.orgumbrellalabs.isresearchgate.netumbrellalabs.is

Table 1: Summary of Behavioral Phenotyping Studies on this compound

| Test | Animal Model | Inducing Agent for Deficit | Key Findings |

|---|---|---|---|

| Radial Arm Maze | Rat | Electroconvulsive Shock (ECS) | Improved passive avoidance; increased acetylcholine (ACh) release and high-affinity choline uptake (HACU). umbrellalabs.is |

| Passive Avoidance | Rat | Scopolamine, Baclofen, ECS, etc. | Investigated for ameliorating effects on induced memory disruption. researchgate.net |

| Passive Avoidance | Mouse | Not specified | Derivatives of Fasoracetam showed varied potency compared to the parent compound. mdma.ch |

Computational and Bioinformatics Approaches

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the interaction between a ligand like Fasoracetam and its biological targets at an atomic level. researchgate.netnih.govimist.ma While specific, detailed public reports of molecular docking and MD simulations exclusively for this compound are limited, the broader application of these techniques in the study of related compounds and targets provides a framework for understanding its potential interactions.

These computational tools are frequently used in drug discovery to predict the binding affinity and stability of a compound within the active site of a target protein. researchgate.netnih.gov For nootropic agents, these targets often include receptors and enzymes within the central nervous system. Research on similar compounds suggests that molecular docking can help hypothesize how molecules like Fasoracetam might interact with targets such as metabotropic glutamate receptors (mGluRs). researchgate.net For example, studies on other molecules have used docking and MD simulations to confirm hypotheses about their effects on receptor function and to analyze the stability of the protein-ligand complex. researchgate.netnih.govmdpi.com

The process typically involves creating a 3D model of the target receptor and "docking" the Fasoracetam molecule into its binding site to predict the most likely and stable conformation. MD simulations can then be used to observe the dynamic behavior of this complex over time, providing insights into the stability of the interaction. nih.govmdpi.com

A critical factor for any centrally acting compound is its ability to cross the blood-brain barrier (BBB). nih.gov The prediction and analysis of BBB penetration are key steps in the development of drugs targeting the central nervous system. google.com

In silico models are commonly employed to predict the BBB permeability of drug candidates. researchgate.net These models use various molecular descriptors, such as molecular weight, polar surface area, and partition coefficients, to estimate a compound's ability to pass through the BBB. nih.gov The "BOILED-Egg" model is one such method that provides estimations of passive gastrointestinal absorption and BBB permeability. researchgate.net

More advanced computational techniques, including machine learning models, have been developed to improve the accuracy of BBB penetration predictions. patsnap.comacs.org These models are trained on large datasets of compounds with known BBB permeability and can identify molecular substructures that are important for crossing the barrier. nih.govpatsnap.comacs.org For instance, research using machine learning has highlighted that certain nitrogen-containing substructures may be more likely to permeate the BBB. patsnap.comacs.org While direct application of these specific advanced models to Fasoracetam is not detailed in the available literature, its known oral bioavailability and cognitive effects in rodent studies suggest it effectively penetrates the BBB. newdrugapprovals.org

Gene expression profiling and signaling pathway analysis are powerful bioinformatics tools used to understand the broader biological impact of a compound. These methods can reveal how a substance alters cellular function by measuring changes in the expression of thousands of genes and mapping these changes to specific signaling pathways.

Fasoracetam is known to act as a nonselective activator of metabotropic glutamate receptors (mGluRs). newdrugapprovals.orggoogle.com This interaction is central to its mechanism of action, particularly in the context of conditions like ADHD, where variants in glutamatergic gene networks may play a role. nih.govepo.orggoogle.com Research has shown that Fasoracetam may be particularly effective in individuals with genetic alterations, such as copy number variations (CNVs), in the mGluR network genes. google.comnih.gov

A proposed method for analyzing the effects of cognitive enhancers involves using gene expression data to create a "signaling pathway cloud". researchgate.net This approach maps the expression data onto known signaling pathways to quantify their activation or suppression, creating a biological fingerprint of the compound's effect. researchgate.net While not yet specifically applied to Fasoracetam in published studies, this technique could be used to screen and rank drugs based on their ability to modulate specific pathways.

Studies have identified several signaling pathways potentially affected by Fasoracetam, including glutamatergic, dopaminergic, serotonergic, and cAMP signaling pathways, primarily through its action on mGluRs. nih.gov The compound's ability to modulate these pathways, which are crucial for synaptic plasticity, learning, and memory, forms the basis of its nootropic effects.

Emerging Research Areas and Future Directions

Exploration of Synergistic Pharmacological Combinations

Researchers are investigating the potential for enhanced cognitive benefits by combining fasoracetam (B1672071) hydrate (B1144303) with other nootropic compounds. The concept of "stacking," or using multiple nootropics concurrently, aims to achieve synergistic effects that surpass the capabilities of a single agent.

One area of exploration involves the combination of fasoracetam with choline (B1196258) supplements, such as alpha-GPC or citicoline. verybigbrain.com The rationale behind this pairing lies in fasoracetam's purported ability to increase the release of acetylcholine (B1216132) in the cerebral cortex. selfdecode.compatsnap.com By providing an additional source of choline, a precursor to acetylcholine, the combination may support and enhance the cognitive benefits associated with increased cholinergic activity. verybigbrain.com

There is also interest in combining fasoracetam with other racetam compounds, like aniracetam or oxiracetam. verybigbrain.com The hypothesis is that the unique properties of each racetam could offer complementary cognitive benefits when used together. verybigbrain.com

A notable case, albeit in an overdose context, highlighted a significant interaction between fasoracetam and phenibut, a GABA-B receptor agonist. intensivecaremedjournal.com It is suggested that fasoracetam may enhance the response to phenibut by up-regulating GABA-B receptors. selfdecode.comintensivecaremedjournal.com This interaction underscores the compound's influence on the GABAergic system and the importance of understanding its effects when combined with other substances that act on this pathway.

| Compound | Potential Synergistic Mechanism |

| Choline Supplements (e.g., alpha-GPC, citicoline) | Provides precursor for acetylcholine, potentially enhancing fasoracetam's cholinergic effects. verybigbrain.com |

| Other Racetams (e.g., aniracetam, oxiracetam) | May offer complementary cognitive benefits due to unique properties of each compound. verybigbrain.com |

| Phenibut | Fasoracetam may up-regulate GABA-B receptors, potentially enhancing the response to phenibut. selfdecode.comintensivecaremedjournal.com |

Genetic Modifiers of Fasoracetam Hydrate Response

A significant area of emerging research is the role of genetics in determining an individual's response to this compound. Preliminary studies suggest that individuals with specific genetic variations may experience more pronounced effects from the compound, particularly in the context of Attention Deficit Hyperactivity Disorder (ADHD).

A key study investigated the use of fasoracetam (referred to as NFC-1) in adolescents with ADHD who have mutations in the metabotropic glutamate (B1630785) receptor (mGluR) gene network. nih.gov The findings from this research indicate that fasoracetam may be particularly beneficial for this subpopulation, suggesting that genetic predispositions can significantly influence the therapeutic potential of the compound. nbinno.com The research points to the possibility of using genetic screening to identify individuals who are most likely to respond favorably to fasoracetam treatment.

This line of inquiry opens the door to personalized medicine approaches, where treatment strategies are tailored to an individual's genetic makeup. Further research is needed to fully elucidate the specific genetic markers that predict a positive response to this compound and to understand the underlying mechanisms of these gene-drug interactions.

Novel Molecular Targets Identification

This compound's mechanism of action is multifaceted, and ongoing research continues to identify and characterize its molecular targets. Unlike some other racetams that primarily influence the cholinergic system, fasoracetam exhibits a broader range of activity. nbinno.comnbinno.com

Key molecular targets that have been identified include:

Metabotropic Glutamate Receptors (mGluRs): Fasoracetam is known to modulate these receptors, which play a crucial role in synaptic plasticity and cognitive function. nbinno.comsupplementsxp.com By acting on mGluRs, fasoracetam can influence the glutamatergic system, a primary excitatory neurotransmitter system in the brain. selfdecode.comnbinno.com

GABA-B Receptors: Research suggests that fasoracetam can up-regulate GABA-B receptors, which are involved in inhibitory neurotransmission. selfdecode.comintensivecaremedjournal.comsupplementsxp.com This action may contribute to its potential anxiolytic and mood-stabilizing effects. nbinno.com

Acetylcholine Release: Fasoracetam has been shown to increase the release of acetylcholine from the cerebral cortex. selfdecode.compatsnap.com Acetylcholine is a neurotransmitter that is vital for learning and memory. selfdecode.compatsnap.com

This multi-target approach distinguishes fasoracetam from other nootropics and suggests a more comprehensive influence on cognitive processes. nbinno.com The continued identification and exploration of these and potentially other novel molecular targets will be crucial for a complete understanding of fasoracetam's neuropharmacological profile.

Comparative Neuropharmacology with Other Racetam Compounds

Fasoracetam belongs to the racetam class of compounds, but its neuropharmacological profile exhibits distinct differences from other members of this family, such as piracetam (B1677957), aniracetam, and oxiracetam.

While classic racetams like piracetam are thought to primarily exert their effects through the cholinergic system, fasoracetam's influence extends to the glutamatergic and GABAergic systems. nbinno.com This broader mechanism of action, involving the modulation of mGluRs and GABA-B receptors, sets it apart. nbinno.comnbinno.com

The following table provides a comparative overview of the primary mechanisms of action for fasoracetam and other selected racetams:

| Racetam Compound | Primary Mechanism(s) of Action |

| Fasoracetam | Modulation of metabotropic glutamate receptors (mGluRs), up-regulation of GABA-B receptors, increased acetylcholine release. nbinno.comnbinno.comsupplementsxp.com |

| Piracetam | Primarily focused on cholinergic pathways. nbinno.com |

| Aniracetam | Known for its anxiolytic properties, with influence on the cholinergic system. nbinno.com |

| Oxiracetam | Primarily influences cholinergic pathways. frontiersin.org |

| Levetiracetam | Binds to the synaptic vesicle protein SV2A, modulating neurotransmitter release. neuropharmac.com |

This comparative analysis highlights the unique position of fasoracetam within the racetam family. Its distinct interactions with multiple neurotransmitter systems suggest potential applications in areas where other racetams may have less pronounced effects, such as in certain presentations of ADHD and anxiety. nbinno.com Further comparative studies are necessary to fully delineate the therapeutic advantages and disadvantages of these different racetam compounds.

Q & A

Q. What are the primary mechanisms of action of Fasoracetam hydrate in cognitive enhancement studies?

this compound (CAS 110958-19-5) modulates glutamatergic and GABAergic systems, with preclinical studies demonstrating its ability to reverse memory deficits induced by scopolamine or baclofen in rat models . Methodologically, researchers should employ receptor-binding assays (e.g., radioligand displacement for mGluR or GABA-B receptors) and behavioral tests (e.g., Morris water maze) to validate these pathways. Dose-response curves (typically 1–10 mg/kg in rodents) are critical to establish efficacy thresholds .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

this compound should be stored at -20°C in airtight containers to prevent hydrate dissociation or degradation. Stability is confirmed for ≥2 years under these conditions. Handling requires nitrile gloves and lab coats to avoid contamination, though no specialized respiratory protection is needed .

Q. Which preclinical models are most validated for studying this compound’s cognitive effects?

Rat models with pharmacologically induced amnesia (e.g., scopolamine) are standard. Key endpoints include spatial memory (Morris water maze) and fear conditioning. Ensure cohorts of ≥10 animals per group to achieve statistical power, and include positive controls (e.g., piracetam) for comparative analysis .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s efficacy across preclinical studies?

Discrepancies often arise from variability in dosing regimens, animal strains, or behavioral paradigms. To address this:

- Conduct meta-analyses of existing data, focusing on effect sizes and heterogeneity metrics.

- Standardize protocols using guidelines from Pharmaceutical Research (e.g., explicit reporting of biological replicates, statistical methods) .

- Explore interspecies pharmacokinetic differences via LC-MS/MS to quantify brain penetration .

Q. What methodological considerations are critical for designing long-term toxicity studies of this compound?

- Dosing : Administer this compound orally or intraperitoneally for ≥90 days in rodents, monitoring weight, organ histopathology, and serum biomarkers (e.g., liver enzymes).

- Controls : Include vehicle and positive control groups (e.g., known hepatotoxins).

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw data archived in repositories like Figshare .

Q. How does the hydrate form of Fasoracetam influence its physicochemical properties and experimental reproducibility?

Hydrate stability impacts solubility and bioavailability. Use techniques like:

- Thermogravimetric Analysis (TGA) : To quantify water content and dissociation thresholds.

- X-ray Diffraction (XRD) : To confirm crystalline structure integrity after storage. Hydrate-specific formulation protocols (e.g., lyophilization) may be required to maintain consistency across batches .

Methodological Recommendations

- Experimental Design : Use randomized, blinded protocols to minimize bias. For cognitive assays, video tracking software (e.g., EthoVision) ensures objective behavioral scoring .

- Statistical Analysis : Apply mixed-effects models to account for inter-individual variability in rodent studies. Report p-values with effect sizes (e.g., Cohen’s d) .

- Hydrate-Specific Handling : Pre-equilibrate this compound to room temperature in a desiccator to avoid condensation during weighing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.